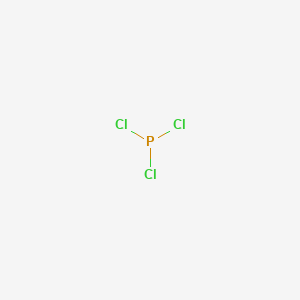
Phosphorus trichloride
Cat. No. B148003
Key on ui cas rn:
7719-12-2
M. Wt: 137.33 g/mol
InChI Key: FAIAAWCVCHQXDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04248845
Procedure details


This reaction of ammonium chloride and phosphorus pentachloride may be carried out, while producing phosphorus pentachloride from phosphorus trichloride and chlorine. In this case, phosphorus trichloride is employed as the starting material instead of phosphorus pentachloride. Ammonium chloride, phosphorus trichloride and a catalyst are dispersed in an organic solvent inert to chlorine, and then the temperature is raised to 100° to 200° C. and chlorine gas is supplied into the dispersion to start the reaction. The reaction is carried out under reflux with stirring. During the reaction, an approximately equimolar amount of chlorine gas with phosphorus trichloride is supplied at a rate of 0.1 to 1.5 g./minute per mole of phosphorus trichloride to produce phosphorus pentachloride. The resulting phosphorus pentachloride reacts with ammonium chloride to produce the phosphonitrilic chloride oligomers. After the completion of the supply of chlorine gas, the reaction is further continued at a temperature of 100° to 200° C. for 0.5 to 2 hours under reflux with stirring to complete the reaction.



Identifiers


|
REACTION_CXSMILES
|
[Cl-:1].[NH4+].[P:3]([Cl:8])([Cl:7])([Cl:6])([Cl:5])[Cl:4]>>[P:3]([Cl:8])([Cl:7])([Cl:6])([Cl:5])[Cl:4].[P:3]([Cl:6])([Cl:5])[Cl:4].[Cl:1][Cl:4] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
P(Cl)(Cl)Cl
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClCl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US04248845
Procedure details


This reaction of ammonium chloride and phosphorus pentachloride may be carried out, while producing phosphorus pentachloride from phosphorus trichloride and chlorine. In this case, phosphorus trichloride is employed as the starting material instead of phosphorus pentachloride. Ammonium chloride, phosphorus trichloride and a catalyst are dispersed in an organic solvent inert to chlorine, and then the temperature is raised to 100° to 200° C. and chlorine gas is supplied into the dispersion to start the reaction. The reaction is carried out under reflux with stirring. During the reaction, an approximately equimolar amount of chlorine gas with phosphorus trichloride is supplied at a rate of 0.1 to 1.5 g./minute per mole of phosphorus trichloride to produce phosphorus pentachloride. The resulting phosphorus pentachloride reacts with ammonium chloride to produce the phosphonitrilic chloride oligomers. After the completion of the supply of chlorine gas, the reaction is further continued at a temperature of 100° to 200° C. for 0.5 to 2 hours under reflux with stirring to complete the reaction.



Identifiers


|
REACTION_CXSMILES
|
[Cl-:1].[NH4+].[P:3]([Cl:8])([Cl:7])([Cl:6])([Cl:5])[Cl:4]>>[P:3]([Cl:8])([Cl:7])([Cl:6])([Cl:5])[Cl:4].[P:3]([Cl:6])([Cl:5])[Cl:4].[Cl:1][Cl:4] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
P(Cl)(Cl)Cl
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClCl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
